REACTION_CXSMILES
|
C(N(CC)CC)C.[N:8]1([CH2:14][C:15]2[CH:20]=[CH:19][C:18]([NH2:21])=[CH:17][CH:16]=2)[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1.[C:22](Cl)(Cl)=[S:23].[OH-].[Na+]>O1CCCC1>[N:21]([C:18]1[CH:19]=[CH:20][C:15]([CH2:14][N:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[CH:16][CH:17]=1)=[C:22]=[S:23] |f:3.4|
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5.16 g
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)CC1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.45 mL
|
Type
|
reactant
|
Smiles
|
C(=S)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling in ice cold
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
WASH
|
Details
|
washed with saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract solution was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
sodium sulfate was removed by filtration
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a red syrup like substance
|
Type
|
CUSTOM
|
Details
|
The syrup like substance was purified by silica gel column chromatography (hexane, ethyl acetate)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N(=C=S)C1=CC=C(CN2CCOCC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.72 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |